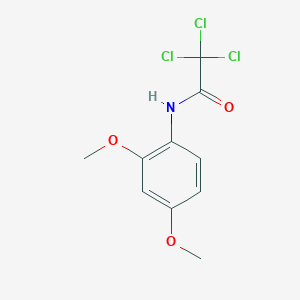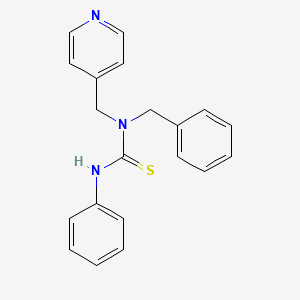
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide involves the inhibition of protein synthesis in cancer cells. The compound binds to the ribosome and prevents the synthesis of new proteins, which ultimately leads to the death of the cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its broad spectrum of activity against different types of cancer cells. However, one limitation is that the compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the potential use of the compound in combination with other drugs to enhance its anticancer properties. Finally, there is interest in studying the compound's effects on other diseases, such as bacterial infections and autoimmune disorders.
Conclusion:
In conclusion, 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has shown promise in various scientific research applications, particularly in the area of cancer research. While there are limitations to its use, the compound's broad spectrum of activity and potential for use in combination with other drugs make it an area of continued interest for researchers.
Synthesemethoden
The synthesis of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide involves the reaction between 2,4-dimethoxyaniline and trichloroacetyl chloride in the presence of a base such as pyridine. The product is obtained through a simple workup procedure and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of focus has been the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound is effective against a range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3/c1-16-6-3-4-7(8(5-6)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLJAXZKIIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(Cl)(Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)